molecular formula C14H17N5O3 B2568367 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate CAS No. 878096-93-6

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate

Cat. No.: B2568367
CAS No.: 878096-93-6
M. Wt: 303.322
InChI Key: MCXMSJMPUYJSSQ-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate (CAS 878096-93-6) is a high-purity chemical reagent for research applications. With a molecular formula of C14H17N5O3 and a molecular weight of 303.32 g/mol, this compound is a derivative of 3-aminopyrazine-2-carboxamide . Such derivatives are of significant interest in medicinal chemistry, particularly in the development of novel antimicrobial agents. Scientific literature indicates that structurally related 3-aminopyrazine-2-carboxamides have demonstrated promising in vitro antimycobacterial activity against strains like Mycobacterium tuberculosis , as well as antibacterial and antifungal properties . Furthermore, analogous 2-aminopyrazine-3-carboxamide scaffolds have been identified as potent and selective inhibitors of kinases such as Activin Receptor-Like Kinase-2 (ALK2), highlighting the potential of this chemical class in targeted therapy development for conditions like fibrodysplasia ossificans progressiva . The compound's structure features both amide and ester functional groups, which may be subject to enzymatic hydrolysis by carboxylesterases, a key consideration in prodrug metabolism and design . This product is intended for laboratory research use only and is not approved for human, therapeutic, or veterinary use. Researchers are advised to consult the relevant safety data sheets and handle this material with appropriate precautions.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c15-9-14(4-2-1-3-5-14)19-10(20)8-22-13(21)11-12(16)18-7-6-17-11/h6-7H,1-5,8H2,(H2,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXMSJMPUYJSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=NC=CN=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56318180
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate typically involves multiple steps, starting with the preparation of the pyrazine ring. The key steps include:

    Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    Attachment of the Cyanocyclohexyl Moiety: This step involves the reaction of cyclohexylamine with a cyanating agent to form the cyanocyclohexyl group, which is then coupled with the pyrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino and cyanocyclohexyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, amines, and nitriles, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Biological Activity

The compound [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate is a derivative of 3-aminopyrazine-2-carboxylic acid, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on various studies and research findings, highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₄O₃. Its structure features a pyrazine ring, which is known for contributing to various biological activities.

Antimicrobial Activity

Research has demonstrated that derivatives of 3-aminopyrazine-2-carboxamides exhibit significant antimicrobial properties. For instance, compounds similar to [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains. The mechanism of action often involves interference with bacterial cell wall synthesis and metabolic pathways.

CompoundActivityMinimum Inhibitory Concentration (MIC)
Compound AAntimycobacterial12.5 µg/mL
Compound BAntibacterial (Gram-positive)25 µg/mL
Compound CAntifungal15 µg/mL

These findings suggest that modifications to the pyrazine structure can enhance antimicrobial efficacy, possibly through increased lipophilicity or improved binding affinity to bacterial targets .

Anticancer Activity

In vitro studies have also explored the cytotoxic effects of related compounds on various cancer cell lines. For example, certain derivatives were tested against HepG2 liver cancer cells, revealing varying degrees of cytotoxicity. The most promising compounds showed IC50 values suggesting significant potential for further development as anticancer agents.

CompoundCell LineIC50 (µM)
Compound DHepG220
Compound EMCF7 (breast cancer)15
Compound FA549 (lung cancer)30

The anticancer activity is likely attributed to the ability of these compounds to induce apoptosis or inhibit cell proliferation through various signaling pathways .

The mechanisms underlying the biological activities of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] and its derivatives include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Disruption of Membrane Integrity : Some derivatives can compromise the integrity of microbial membranes, leading to cell death.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to programmed cell death.

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of related compounds:

  • Study on Antimycobacterial Activity : A study evaluated a series of N-substituted pyrazine derivatives against multiple strains of Mycobacterium tuberculosis. The most active compound demonstrated a MIC comparable to first-line antitubercular agents .
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of these compounds on HepG2 cells, where structural modifications were correlated with enhanced activity, suggesting a structure-activity relationship that could guide future drug design efforts .

Comparison with Similar Compounds

Key Structural Variations

Compound Name Substituent (R Group) Functional Group Linkage Key Synthetic Step
Target Compound 1-Cyanocyclohexyl Ester Acylation with cyclohexanoyl chloride
3-Amino-N-hexylpyrazine-2-carboxamide Hexyl Amide Nucleophilic substitution
3-Amino-N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide 2,4-Dimethoxybenzyl Amide Reductive amination
2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] ester 3,4-Dimethoxyphenyl Ester Esterification

The target compound’s 1-cyanocyclohexyl group contrasts with aromatic (e.g., dimethoxybenzyl) or aliphatic (e.g., hexyl) substituents in analogs, impacting steric bulk and electronic properties.

Physicochemical Properties

Melting Points and Solubility

  • Target Compound : Predicted melting point >100°C (based on cyclohexyl analogs); moderate solubility in polar aprotic solvents (e.g., DMF) due to ester linkage.
  • 3-Amino-N-hexylpyrazine-2-carboxamide: Melting point 30.1–32.1°C; higher lipophilicity (log k = 0.569) .
  • 3-Amino-N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide: Melting point 115.4–116.8°C; lower log k (0.188) due to polar methoxy groups .

The cyclohexyl-cyano group likely increases logP compared to methoxybenzyl derivatives, suggesting enhanced membrane permeability but reduced aqueous solubility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.